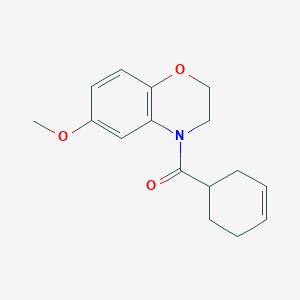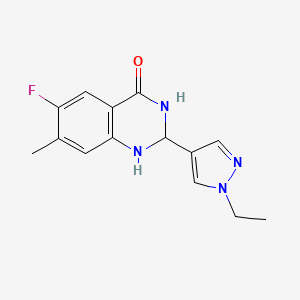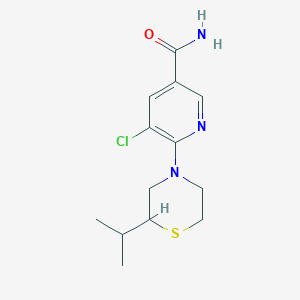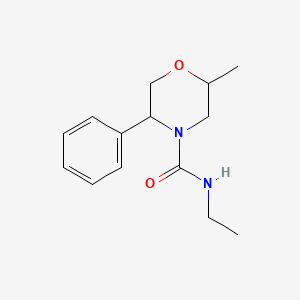
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, also known as PTM or NSC745887, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the class of pyridine derivatives and has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to modulate the activity of certain receptors in the brain, leading to its neuroprotective and cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has several biochemical and physiological effects. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the major advantages of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in lab experiments is its specificity. It has been found to be highly selective for certain enzymes and proteins, making it a useful tool for studying their function. However, one of the limitations of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is its toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. One area of research is in the development of new anti-cancer drugs based on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. Researchers are also exploring the use of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in the treatment of other diseases such as diabetes and cardiovascular disease. Another area of research is in the development of new methods for synthesizing 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is a chemical compound that has several potential research applications. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. Its specificity and selectivity make it a useful tool for studying the function of certain enzymes and proteins. However, its toxicity at high concentrations can limit its use in certain experiments. There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, including the development of new anti-cancer drugs and the exploration of its use in the treatment of other diseases.
合成方法
The synthesis method for 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile involves the reaction of 2-(2-bromoethyl)thiomorpholine with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of around 60°C. The resulting product is then purified using column chromatography to obtain pure 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile.
科学研究应用
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has been found to have several potential research applications. One of the major applications is in the field of cancer research. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has also shown promise in the treatment of lung and liver cancer.
Another potential application of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is in the field of neuroscience. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile can enhance the release of dopamine in the brain and can improve cognitive function. It has also been found to have neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)12-9-16(6-7-17-12)13-11(8-14)4-3-5-15-13/h3-5,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSHNXCNLZHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)


![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)

![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)




![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)